3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole
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Description
3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.12628039 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions, such as multiple myeloma .
Mode of Action
The compound interacts with its target, TAK1, by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while this moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the biochemical pathways regulated by TAK1. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these pathways and their downstream effects.
Result of Action
The inhibition of TAK1 by the compound can lead to significant molecular and cellular effects. For instance, in the context of multiple myeloma, the compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action.
: Discovery of imidazo [1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma : Recent developments of imidazo [1,2- a ]pyridine analogues as antituberculosis agents
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific functional groups present in the compound.
Cellular Effects
Related imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases, including tuberculosis . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazo[1,2-a]pyridazines bind to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .
Metabolic Pathways
It is suggested that oxidative cleavage of the imidazole moiety during chemical synthesis could be a likely metabolic pathway .
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-13-12-25-17(20-13)7-6-15(21-25)19(26)24-10-8-23(9-11-24)18-14-4-2-3-5-16(14)27-22-18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIAHRMGZAGMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.